3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Introduction to 3-Phenyl-2,3,4,5-Tetrahydro-1H-Dibenzo[b,e]Diazepin-1-One
3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one is a tricyclic heterocyclic compound belonging to the dibenzo[b,e]diazepinone structural family. This molecule features a seven-membered diazepine ring fused with two benzene rings and a phenyl substituent at position 3. Its structural complexity and electronic configuration make it a subject of interest in synthetic organic chemistry and medicinal research, particularly for exploring structure-activity relationships in neuroactive compounds. The compound’s core architecture shares similarities with clinically used dibenzodiazepines like clozapine but differs in substitution patterns, which influence its physicochemical properties.Chemical Identity and Nomenclature
2.1 Systematic Nomenclature and Molecular Formula
The IUPAC name 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one systematically describes its structure:
Properties
IUPAC Name |
9-phenyl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-20-16-8-4-5-9-17(16)21-18/h1-9,12,14,21H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZHPRSGDWHVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
One-Pot Condensation Using Er(III) Triflate Catalysis
A highly efficient one-pot synthesis was developed by Thieme Connect researchers, involving the condensation of 1,2-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) followed by cyclization with benzoyl chloride derivatives. Key steps include:
- Initial Condensation : 1,2-Phenylenediamine reacts with dimedone in refluxing ethanol to form a bis-enamine intermediate.
- Cyclization : The intermediate undergoes acylative cyclization with phenylacetyl chloride in the presence of Er(III) triflate (5 mol%), yielding the target compound at 85–92% efficiency.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Er(III) triflate |
| Temperature | 80°C |
| Solvent | Toluene |
| Reaction Time | 4–6 hours |
| Yield | 87–92% |
This method reduces side reactions such as decarboxylation and dimerization, commonly observed in traditional acid-catalyzed protocols.
Cyclization of Enaminone Precursors
A patent by US3296252A details the cyclization of enaminone intermediates derived from 2-aminobenzophenone and methylamine. The process involves:
- Enaminone Formation : Reaction of 2-aminobenzophenone with methylamine hydrochloride in refluxing ethanol.
- Intramolecular Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 120°C for 3 hours, achieving 68–75% yield.
Key Advantages :
Transition-Metal-Free Tandem Process
A transition-metal-free approach reported in The Journal of Organic Chemistry utilizes a tandem nucleophilic substitution and cyclization sequence:
- Nucleophilic Aromatic Substitution : 2-Fluoro-4-nitrobenzonitrile reacts with 2-aminobenzamide in DMF at 150°C.
- Reductive Cyclization : Sodium dithionite reduces the nitro group, facilitating spontaneous cyclization to form the diazepinone core.
Optimized Parameters :
| Component | Role |
|---|---|
| Cs₂CO₃ | Base (3 equiv) |
| DMF | Solvent |
| Temperature | 150°C |
| Yield | 54–67% |
This method avoids costly metal catalysts, making it economically viable for industrial applications.
Oxirane Ring-Opening and Cyclization
A novel regioselective strategy from PMC involves oxirane ring-opening of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with primary amines:
- Oxirane Activation : Epoxide intermediates react with benzylamine in methanol.
- Cyclization : Alkoxy group elimination forms the diazepinone ring with 63–98% yield.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism at the less sterically hindered epoxide carbon, followed by intramolecular amide bond formation.
Comparative Analysis of Methodologies
Table 1: Efficiency and Scalability of Synthetic Routes
Key Findings :
- Er(III)-catalyzed methods offer the highest yields but require rare-earth catalysts.
- Transition-metal-free routes are cost-effective but necessitate harsh conditions.
Industrial Production and Optimization
Large-Scale Synthesis
Industrial protocols prioritize solvent recovery and catalytic recycling. A representative process includes:
- Continuous Flow Reactors : Dimedone and 1,2-phenylenediamine are fed into a tubular reactor at 100°C with Er(III) triflate.
- In-Line Purification : Crystallization from ethanol-water mixtures achieves >99% purity.
Challenges :
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
- Ball Milling : Reactants are ground with K₂CO₃ in a planetary mill for 2 hours.
- Yield : 78–82% with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Substituent Effects
Dibenzo[b,e][1,4]diazepin-1-one derivatives are modified at positions 3, 7, 10, and 11 to alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Derivatives and Their Properties
Physicochemical Properties
- Melting points : Nitroso and acetyl derivatives (219–234°C, ) exhibit higher melting points than furyl-substituted analogues (N/A), likely due to stronger intermolecular interactions .
Biological Activity
Overview
3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the dibenzodiazepine class, characterized by its complex structure which includes a diazepine ring fused with two benzene rings. This unique arrangement allows it to exhibit diverse pharmacological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₉H₁₆N₂O
- CAS Number : 726200-29-9
- InChI Key : AVZHPRSGDWHVBF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. It is believed to modulate their activity, influencing several biological pathways. The specific mechanisms can vary based on the biological context and the target involved.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds derived from similar synthetic routes. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Compound A | Significant | Moderate |
| Compound B | Moderate | Significant |
This suggests potential applications in treating bacterial infections.
2. Cytotoxic Effects
Research has indicated that dibenzodiazepines can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.
3. Neuropharmacological Effects
The compound may also interact with neurotransmitter systems in the brain. Its structural similarity to known anxiolytics and sedatives suggests potential applications in treating anxiety and sleep disorders. Studies have shown that modifications in the dibenzodiazepine structure can lead to varying degrees of receptor affinity and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of dibenzodiazepines, including this compound:
Study 1: Antimicrobial Evaluation
In a comprehensive study on antimicrobial activities, compounds synthesized from similar frameworks were tested against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The findings highlighted that certain derivatives exhibited potent antibacterial properties.
Study 2: Cytotoxicity Assay
Another investigation focused on the cytotoxicity of dibenzodiazepines against human cancer cell lines. The results indicated that some derivatives demonstrated significant cytotoxic effects at low micromolar concentrations.
Q & A
Q. Q: What are the optimal synthetic routes for preparing 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?
A: The compound is typically synthesized via multi-step reactions involving cyclocondensation or one-pot methodologies. Key approaches include:
- Cyclocondensation of o-phenylenediamine with dimedone and aldehydes under catalytic conditions (e.g., Fe₃O₄/f-MWCNT/Ni₂B nanocomposites) to achieve yields up to 77% .
- Multi-step acylation and ring expansion , as seen in related dibenzo[b,e][1,4]diazepinones, where intermediates are purified via recrystallization or column chromatography .
- Microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated for analogs with similar fused diazepine cores .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and regioselectivity in derivatization?
A: Optimization involves:
- Catalyst screening : Nanocomposite catalysts (e.g., Fe₃O₄/f-MWCNT/Ni₂B) enhance regioselectivity in one-pot reactions by stabilizing transition states .
- Solvent and temperature control : Polar aprotic solvents (e.g., THF) at 0–25°C favor nucleophilic substitution, while higher temperatures (40–60°C) promote cyclization .
- Grignard reagent stoichiometry : A 1.5:1 molar ratio of Grignard reagent to precursor minimizes side reactions in alkylation steps .
Basic Characterization
Q. Q: Which spectroscopic and crystallographic techniques are critical for structural validation?
A: Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., phenyl group splitting patterns) and confirm ring fusion .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., Ow–H⋯N interactions in monohydrate forms) and dihedral angles (e.g., 65.46° between aromatic rings) .
- Elemental analysis : Validates purity (e.g., %C, %H, %N deviations <0.05%) .
Advanced Characterization
Q. Q: How can researchers resolve spectral contradictions (e.g., unexpected fragmentation in mass spectrometry)?
A: Strategies include:
- High-resolution MS/MS : Identifies stable fragments (e.g., loss of substituents like nitro or methoxy groups) and distinguishes isobaric ions .
- Computational modeling : DFT calculations predict fragmentation pathways and reconcile experimental vs. theoretical m/z values .
- Isotopic labeling : Traces fragmentation routes (e.g., deuterated analogs confirm hydrogen migration in electron impact MS) .
Basic Biological Activity
Q. Q: What pharmacological activities are associated with this compound’s structural analogs?
A: Dibenzo[b,e][1,4]diazepinones exhibit:
- Antimicrobial properties : Inhibition of bacterial efflux pumps in analogs with halogen substituents .
- Antidepressant effects : Modulation of serotonin receptors in derivatives with methoxy or methyl groups .
- Antitumor activity : DNA intercalation observed in nitro- or carboxy-substituted variants .
Advanced Biological Research
Q. Q: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
A: Key SAR insights:
- Substituent position : Para-substituted aryl groups enhance receptor binding affinity, while ortho-substituents (e.g., nitro) induce steric hindrance .
- Ring flexibility : Saturated diazepine cores improve metabolic stability compared to fully aromatic systems .
- Hydrogen-bond donors : Amide or hydroxyl groups at C3/C11 positions enhance solubility and target engagement .
Crystallography and Conformation
Q. Q: Why is crystallographic data critical for understanding the compound’s reactivity?
A: Crystal structures reveal:
- Hydrogen-bonding networks : Stabilize specific conformations (e.g., N–H⋯O interactions in hydrates) that influence solubility and solid-state reactivity .
- Torsional strain : Dihedral angles (e.g., 65.46° between fused rings) correlate with ring puckering and electronic effects in solution .
- Hydration effects : Co-crystallized water molecules alter packing motifs and stability under storage .
Data Contradictions
Q. Q: How should researchers address discrepancies between computational and experimental data (e.g., NMR shifts)?
A: Mitigation approaches:
- Solvent correction : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like PubChem .
- Dynamic effects : Molecular dynamics simulations model conformational averaging that broadens NMR peaks .
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries .
Regioselective Functionalization
Q. Q: What strategies enable regioselective modification of the diazepine core?
A: Effective methods include:
- Directed ortho-metalation : Use of directing groups (e.g., amides) to install substituents at C11 .
- Protection/deprotection : Boc-protected amines allow selective alkylation/acylation at C5 .
- Microwave-assisted click chemistry : Copper-catalyzed azide-alkyne cycloaddition for late-stage diversification .
Stability and Storage
Q. Q: What factors influence the compound’s stability under laboratory conditions?
A: Critical considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
